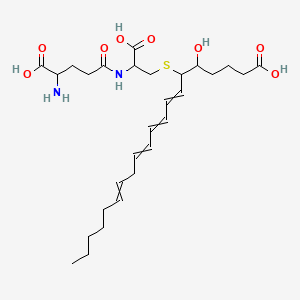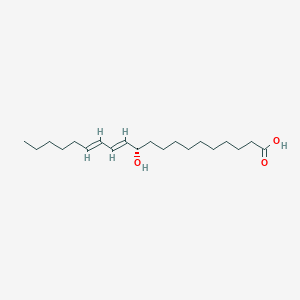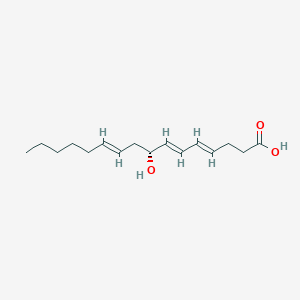
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid typically involves the use of organic synthesis techniques. One common method includes the use of starting materials such as hexadecanoic acid derivatives, which undergo a series of reactions including hydroxylation and dehydrogenation to introduce the hydroxyl group and double bonds at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction pathways as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bonds results in a fully saturated fatty acid.
Scientific Research Applications
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane fluidity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds allow it to participate in redox reactions and interact with enzymes and receptors involved in cellular signaling. These interactions can modulate various biological processes, including inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: A polyunsaturated fatty acid with five double bonds, similar in structure but with different biological activities.
(2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid: Another polyunsaturated fatty acid with a similar structure but different functional groups.
(2S,4E,6E,8R,10E)-trideca-4,6,10,12-tetraene-2,8-diol: A compound with multiple double bonds and hydroxyl groups, similar in structure but with different chemical properties.
Uniqueness
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group at the 8th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6+,13-10+/t15-/m1/s1 |
InChI Key |
KBOVKDIBOBQLRS-VGHFITEPSA-N |
Isomeric SMILES |
CCCCC/C=C/C[C@H](/C=C/C=C/CCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


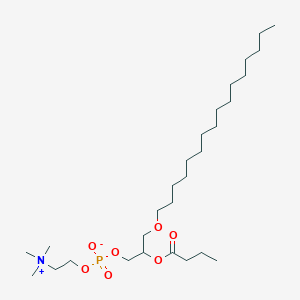

![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
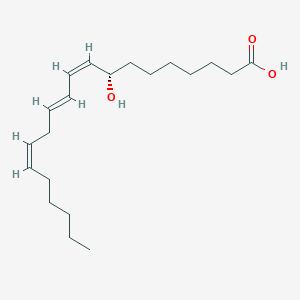
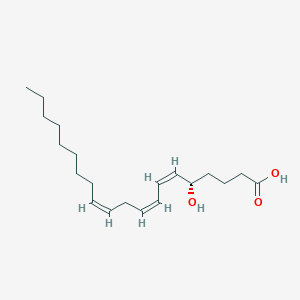
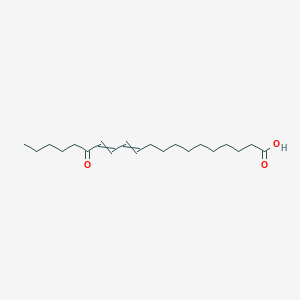

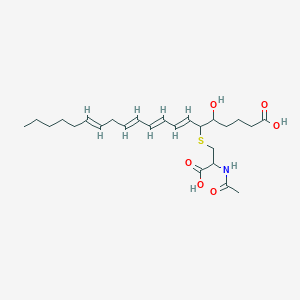
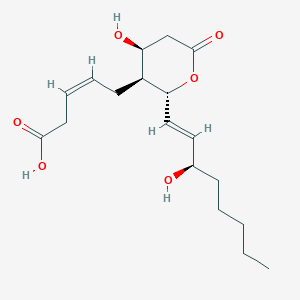
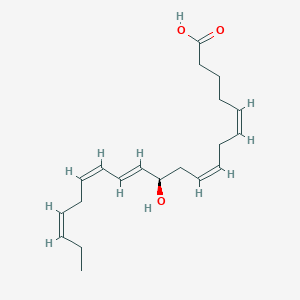
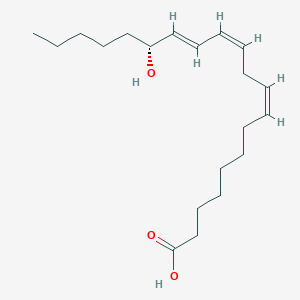
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
